molecular formula C10H7F13O3 B14358923 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid CAS No. 90278-35-6

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid

Cat. No.: B14358923
CAS No.: 90278-35-6
M. Wt: 422.14 g/mol
InChI Key: XQQUOVTUGCKQKI-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid typically involves the fluorination of decanoic acid derivatives. One common method is the direct fluorination of decanoic acid using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of fluorinating agents like cobalt trifluoride. These methods allow for the production of larger quantities of the compound with higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecanoic acid.

    Reduction: Regeneration of the original hydroxyl compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials.

    Biology: Studied for its potential use in drug delivery systems due to its unique properties.

    Medicine: Investigated for its potential as a diagnostic agent in medical imaging.

    Industry: Utilized in the production of high-performance coatings and surfactants.

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid involves its interaction with biological membranes and proteins. The fluorine atoms enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This can influence various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Perfluorodecanoic acid: Similar structure but lacks the hydroxyl group.

    Perfluorooctanoic acid: Shorter chain length with similar fluorination.

    Perfluorononanoic acid: Another shorter chain fluorinated acid.

Uniqueness

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for functionalization compared to fully fluorinated acids. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90278-35-6

Molecular Formula

C10H7F13O3

Molecular Weight

422.14 g/mol

IUPAC Name

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-hydroxydecanoic acid

InChI

InChI=1S/C10H7F13O3/c11-5(12,2-1-3(24)4(25)26)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h3,24H,1-2H2,(H,25,26)

InChI Key

XQQUOVTUGCKQKI-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(=O)O)O

Origin of Product

United States

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